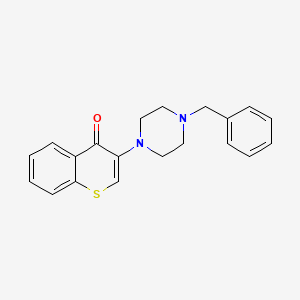

![molecular formula C19H20N2OS B6518749 (1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol CAS No. 857876-44-9](/img/structure/B6518749.png)

(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol” is a nitrogen heterocycle . It is a complex organic compound that contains several functional groups and rings, including a benzyl group, a methylphenyl group, a sulfanyl group, and an imidazole ring .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was achieved in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded the final product .Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic aromatic substitution and the formation of thiosemicarbazone .Applications De Recherche Scientifique

Antimicrobial Activity

Imidazole-containing compounds often exhibit potent antimicrobial properties. Researchers have synthesized various imidazole derivatives and evaluated their effectiveness against bacterial, fungal, and parasitic infections . The compound may serve as a potential antimicrobial agent, contributing to the fight against drug-resistant pathogens.

Mécanisme D'action

Target of Action

Similar compounds have been found to bind to the colchicine binding site of tubulin , which plays a crucial role in cell division and growth.

Mode of Action

It’s known that compounds binding to the colchicine site of tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound likely affects the microtubule dynamics pathway, given its potential interaction with tubulin . Disruption of this pathway can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential interaction with tubulin . By binding to the colchicine site of tubulin, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This can result in the inhibition of cell growth and proliferation.

Orientations Futures

The future directions for research on “(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol” and similar compounds could include further exploration of their biological activities and potential applications in medicine, given their wide range of biological activities . Additionally, further studies could focus on optimizing the synthesis process and investigating the properties and applications of these compounds in more detail.

Propriétés

IUPAC Name |

[3-benzyl-2-[(4-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-15-7-9-17(10-8-15)14-23-19-20-11-18(13-22)21(19)12-16-5-3-2-4-6-16/h2-11,22H,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXDSSRJDRLTCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B6518677.png)

![2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6518693.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-4H-thiochromen-4-one](/img/structure/B6518701.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6518707.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518712.png)

![N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518713.png)

![5-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B6518722.png)

![5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B6518735.png)

![2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6518738.png)

![(1-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol](/img/structure/B6518742.png)

![8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6518762.png)

![8-(2-chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6518766.png)

![8-(3-chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6518769.png)